

# Application Notes & Protocols: SPA70 (HSPA1A) as a Biomarker for Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals.

### Introduction

Heat Shock Protein Family A (Hsp70) Member 1A (HSPA1A), also known as Hsp72 or **SPA70**, is a highly conserved molecular chaperone. It plays a crucial role in cellular homeostasis by assisting in the proper folding of newly synthesized and stress-denatured proteins, preventing protein aggregation, and facilitating protein degradation.[1] Beyond its intracellular functions, HSPA1A can be released into the extracellular environment and has been implicated in the modulation of the immune system.[2] Emerging evidence suggests that circulating levels of extracellular HSPA1A (eHsp70) may serve as a valuable biomarker for various pathological conditions, including cardiovascular diseases.[3]

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events.[4] Studies have indicated a significant correlation between low serum levels of HSPA1A and the presence and progression of atherosclerotic disease, positioning it as a potential biomarker for risk assessment and disease monitoring.[2][4]

## **Principle**

The role of HSPA1A in atherosclerosis is complex. Intracellularly, HSPA1A has antiinflammatory and anti-apoptotic functions that are protective against cellular stress.[4] However, in the context of atherosclerosis, it is the level of circulating or extracellular HSPA1A



that has been identified as a biomarker. Several studies have reported that significantly lower levels of circulating HSPA1A are found in patients with established atherosclerotic disease compared to healthy individuals or those at lower risk.[2][4]

The prevailing hypothesis for this observation is that the reduced levels of eHsp70 in serum may reflect an increased formation of immune complexes, where HSPA1A and anti-Hsp70 antibodies are sequestered within the atherosclerotic plaques, contributing to disease progression.[2] Therefore, a decrease in detectable circulating HSPA1A could indicate an ongoing inflammatory and autoimmune process within the vascular wall, characteristic of advancing atherosclerosis.

## **Applications**

The quantification of circulating HSPA1A has several potential applications in the field of cardiovascular research and drug development:

- Risk Stratification: Measuring serum HSPA1A levels may help in identifying individuals at a higher risk of developing or having progressive atherosclerotic disease, independent of traditional risk factors.[2]
- Diagnostic & Prognostic Marker: Low levels of eHsp70 could serve as a non-invasive biomarker to aid in the diagnosis of atherosclerosis and to predict adverse cardiovascular outcomes.[4][5]
- Monitoring Disease Progression: Serial measurements of HSPA1A could potentially be used to monitor the progression of atherosclerosis.
- Therapeutic Target Evaluation: In drug development, HSPA1A levels could be monitored to assess the efficacy of novel anti-atherosclerotic therapies.

# Data Presentation: HSPA1A Levels in Atherosclerosis

The following table summarizes quantitative data from a study investigating circulating HSPA1A levels in different vascular risk groups. The population was stratified based on the Task Force Chart for cardiovascular risk assessment.[4]



| Group Category | Description                                            | Sample Size (n) | Mean Circulating<br>HSPA1A (ng/mL)    |
|----------------|--------------------------------------------------------|-----------------|---------------------------------------|
| Group 0        | No vascular risk<br>factors or risk < 5%               | 239             | Significantly higher than Group 2     |
| Group 1        | Moderate risk (10-<br>20%) with no clinical<br>disease | 161             | Significantly higher than Group 2     |
| Group 2        | Established<br>atherosclerotic<br>disease              | 52              | Significantly lower than Groups 0 & 1 |

Note: The referenced study highlighted the statistical significance of the difference in HSPA1A levels between the groups but did not provide specific mean values in the abstract. The key finding is the significantly lower concentration in the atherosclerosis group.

## **Experimental Protocols**

Protocol 1: Quantification of Circulating HSPA1A by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the key steps for measuring the concentration of HSPA1A in human serum or plasma samples using a sandwich ELISA kit. This method is commonly cited for its high sensitivity and specificity.[4][6]

#### A. Materials:

- HSPA1A ELISA Kit (e.g., EKS-715, Stressgen)
- Microplate reader capable of measuring absorbance at 450 nm
- Calibrated pipettes and tips
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Stop solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>)



- Serum or plasma samples collected from subjects
- Distilled or deionized water
- Plate shaker (optional)
- B. Sample Preparation:
- Collect whole blood samples in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).
- Process the blood to separate serum or plasma according to standard laboratory procedures. Centrifuge at 1,000 x g for 15 minutes.
- Aliquot the collected serum or plasma into clean microcentrifuge tubes.
- Store samples at -80°C for long-term storage to avoid degradation. Avoid repeated freezethaw cycles.
- Before the assay, thaw samples on ice and centrifuge briefly to pellet any debris.
- C. Assay Procedure:
- Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and any other reagents as instructed by the kit manufacturer.
- Standard Curve: Prepare a serial dilution of the HSPA1A standard to create a standard curve. The typical working range for HSPA1A is often between 0.34–6.25 ng/mL.[4]
- Coating: Add 100 μL of capture antibody, diluted in coating buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 μL of wash buffer per well.
- Blocking: Add 200 μL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.



- Sample Incubation: After another wash cycle, add 100  $\mu$ L of the prepared standards and patient samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Detection Antibody: Following a wash step, add 100 μL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
- Enzyme Conjugate: Wash the plate, then add 100 μL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
- Substrate Development: After a final, thorough wash, add 100 μL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark, allowing for color development.
- Stopping Reaction: Add 50 μL of stop solution to each well. The color will change from blue to yellow.
- Reading: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.

#### D. Data Analysis:

- Subtract the mean OD of the blank wells from the OD of all other wells.
- Plot a standard curve of the HSPA1A concentration (x-axis) versus the mean OD (y-axis).
- Use the standard curve to determine the concentration of HSPA1A in the patient samples.

## **Visualizations**





Click to download full resolution via product page

Caption: Role of HSPA1A in Atherosclerosis Progression.





Click to download full resolution via product page

Caption: Experimental Workflow for HSPA1A ELISA.





Click to download full resolution via product page

Caption: Logic for HSPA1A as a Biomarker for Atherosclerosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HSPA1A Wikipedia [en.wikipedia.org]
- 2. Extracellular heat shock protein 70 (HSPA1A) and classical vascular risk factors in a general population PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genetic variations of HSPA1A, the heat shock protein levels, and risk of atherosclerosis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Possible Biomarkers for the Cardiovascular Disease Prognosis Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]



- 6. Molecular markers of systemic autoimmune disorders: the expression of MHC-located HSP70 genes is significantly associated with autoimmunity development PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: SPA70 (HSPA1A) as a Biomarker for Atherosclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558755#spa70-as-a-biomarker-for-specific-condition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com